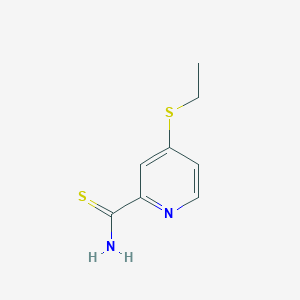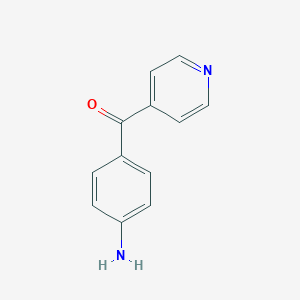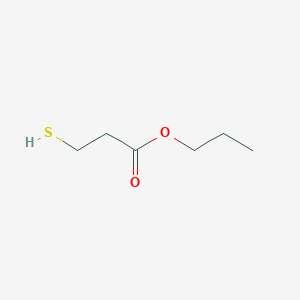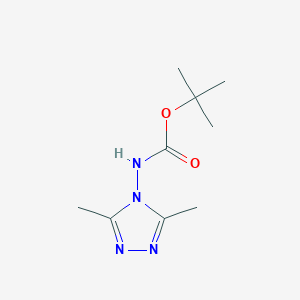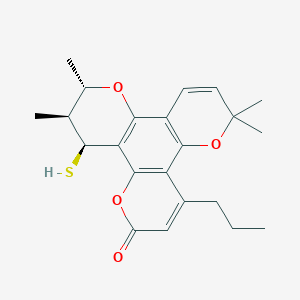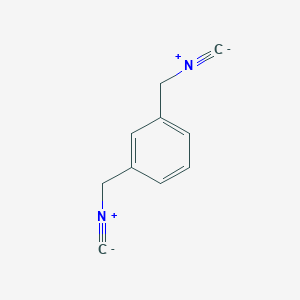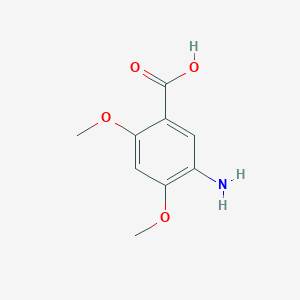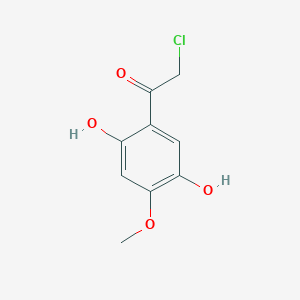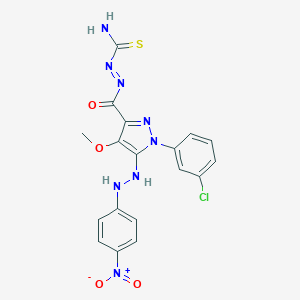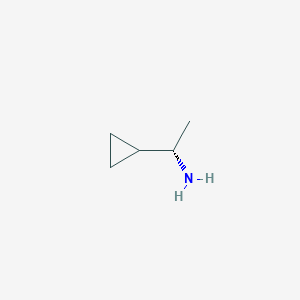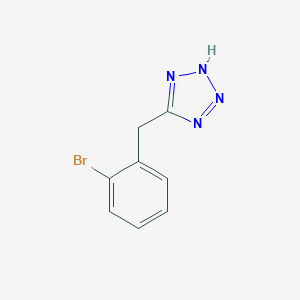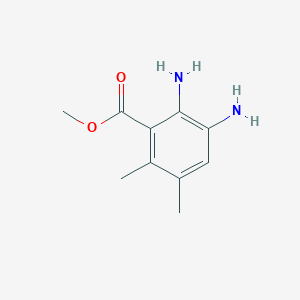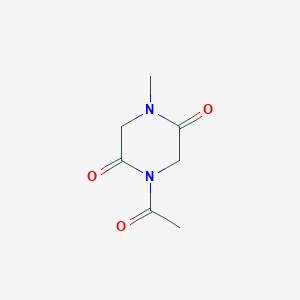
1-Acetyl-4-methylpiperazine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-4-methylpiperazine-2,5-dione, also known as Acetylacetone Piperazine (AAP), is a chemical compound that is widely used in the field of organic chemistry. It is a yellow crystalline powder that has a molecular formula of C8H12N2O3. AAP has been used as a reagent in the synthesis of various organic compounds due to its unique chemical properties.
Wirkmechanismus
AAP has a unique chemical structure that allows it to act as a chelating agent. It can form complexes with metal ions by coordinating with them through its oxygen and nitrogen atoms. The metal complexes formed by AAP have been found to have various biological activities such as antimicrobial, antitumor, and anti-inflammatory properties.
Biochemische Und Physiologische Effekte
AAP has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. AAP has also been found to have antitumor activity by inducing apoptosis in cancer cells. It has been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
AAP has several advantages in the laboratory. It is a stable compound that can be easily synthesized and stored. It is also a versatile reagent that can be used in the synthesis of various organic compounds. However, there are also some limitations to the use of AAP. It is a toxic compound that should be handled with care. It is also a highly reactive compound that can react with other compounds in the laboratory.
Zukünftige Richtungen
There are several future directions for the research on AAP. One direction is to investigate the potential of AAP as a therapeutic agent for various diseases such as cancer and inflammation. Another direction is to explore the use of AAP in the preparation of metal complexes with novel biological activities. Additionally, the development of new synthesis methods for AAP and its derivatives could lead to the discovery of new compounds with unique properties.
Conclusion:
In conclusion, AAP is a unique chemical compound that has been widely used in the field of organic chemistry. It has been found to have various scientific research applications such as the synthesis of organic compounds and the preparation of metal complexes with biological activities. AAP has also been found to have various biochemical and physiological effects such as antimicrobial, antitumor, and anti-inflammatory properties. While there are some limitations to the use of AAP, there are also several future directions for research on this compound.
Synthesemethoden
AAP can be synthesized by the reaction of acetylacetone with piperazine in the presence of a catalyst. The reaction proceeds under mild conditions and gives a good yield of the product. The synthesis of AAP is a simple and efficient method that has been widely used in the laboratory.
Wissenschaftliche Forschungsanwendungen
AAP has been used as a reagent in the synthesis of various organic compounds such as heterocyclic compounds, amino acids, and peptides. It has also been used as a chelating agent in the preparation of metal complexes. AAP has been found to be a useful reagent in the preparation of biologically active compounds.
Eigenschaften
CAS-Nummer |
170376-79-1 |
|---|---|
Produktname |
1-Acetyl-4-methylpiperazine-2,5-dione |
Molekularformel |
C7H10N2O3 |
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
1-acetyl-4-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C7H10N2O3/c1-5(10)9-4-6(11)8(2)3-7(9)12/h3-4H2,1-2H3 |
InChI-Schlüssel |
KQGYTGHDLOOGJC-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC(=O)N(CC1=O)C |
Kanonische SMILES |
CC(=O)N1CC(=O)N(CC1=O)C |
Synonyme |
2,5-Piperazinedione, 1-acetyl-4-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



